molecular formula C10H13BrClFN2 B6283627 1-(3-bromo-5-fluorophenyl)piperazine hydrochloride CAS No. 2055119-43-0

1-(3-bromo-5-fluorophenyl)piperazine hydrochloride

Cat. No. B6283627
CAS RN: 2055119-43-0
M. Wt: 295.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(3-bromo-5-fluorophenyl)piperazine hydrochloride, involves several methods. One common method is the reaction of diethanolamine with m-chloroaniline . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring containing two opposing nitrogen atoms . The average mass of the molecule is 259.118 Da, and the monoisotopic mass is 258.016785 Da .

Scientific Research Applications

Piperazine Derivatives in Drug Design Piperazine, a nitrogen-containing heterocycle, plays a crucial role in the design of drugs with various therapeutic uses, such as antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory drugs. Modifications to the piperazine nucleus can significantly impact the medicinal potential of the resulting molecules. This flexibility makes piperazine a valuable building block in drug discovery, highlighting the importance of further therapeutic investigations on this motif (Rathi et al., 2016).

Metabolism and Disposition of Arylpiperazine Derivatives Arylpiperazine derivatives, including those related to 1-(3-bromo-5-fluorophenyl)piperazine, undergo extensive metabolism, including N-dealkylation, leading to 1-aryl-piperazines. These metabolites are known for their variety of serotonin receptor-related effects, emphasizing the complexity of arylpiperazine derivatives’ pharmacological profile (Caccia, 2007).

Anti-mycobacterial Activity of Piperazine Analogues Piperazine is a versatile scaffold used in numerous marketed drugs. Recent studies highlight the potential of piperazine-based molecules, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review underscores the design and structure-activity relationship (SAR) of piperazine-based anti-TB molecules, paving the way for developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine and Morpholine in Medicinal Chemistry The review summarizes the broad spectrum of pharmaceutical applications of piperazine and morpholine analogues. Scientists have developed new methods for synthesizing derivatives, revealing potent pharmacophoric activities. This synthesis and application overview underscores the critical role of piperazine in developing new therapeutic agents (Mohammed et al., 2015).

Pharmacophoric Groups in Antipsychotic Agents Phenyl piperidines and piperazines constitute essential pharmacophoric groups in several antipsychotic agents. This review explores the contributions of two key pharmacophoric groups to the potency and selectivity of synthesized agents at D2-like receptors, indicating the significant role of piperazine in modulating these pharmacological effects (Sikazwe et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-bromo-5-fluorophenyl)piperazine hydrochloride involves the reaction of 3-bromo-5-fluoroaniline with piperazine in the presence of a coupling agent, followed by quaternization with hydrochloric acid.", "Starting Materials": ["3-bromo-5-fluoroaniline", "piperazine", "coupling agent", "hydrochloric acid"], "Reaction": ["Step 1: 3-bromo-5-fluoroaniline is reacted with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form 1-(3-bromo-5-fluorophenyl)piperazine.", "Step 2: The resulting product is then quaternized with hydrochloric acid to form 1-(3-bromo-5-fluorophenyl)piperazine hydrochloride.", "Step 3: The product is then purified by recrystallization or other suitable methods." ] }

CAS RN

2055119-43-0

Molecular Formula

C10H13BrClFN2

Molecular Weight

295.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.